Aspacytarabine

Catalog No.
S519542
CAS No.
2098942-53-9
M.F
C13H18N4O8
M. Wt
358.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aspacytarabine

CAS Number

2098942-53-9

Product Name

Aspacytarabine

IUPAC Name

(2S)-2-amino-4-[[1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]amino]-4-oxobutanoic acid

Molecular Formula

C13H18N4O8

Molecular Weight

358.30 g/mol

InChI

InChI=1S/C13H18N4O8/c14-5(12(22)23)3-8(19)15-7-1-2-17(13(24)16-7)11-10(21)9(20)6(4-18)25-11/h1-2,5-6,9-11,18,20-21H,3-4,14H2,(H,22,23)(H,15,16,19,24)/t5-,6+,9+,10-,11+/m0/s1

InChI Key

PVPJTBAEAQVTPN-HRAQMCAYSA-N

SMILES

N[C@@H](CC(NC(C=CN1[C@H]2[C@H]([C@@H]([C@@H](CO)O2)O)O)=NC1=O)=O)C(O)=O

Solubility

Soluble in DMSO

Synonyms

Aspacytarabine

Canonical SMILES

C1=CN(C(=O)N=C1NC(=O)CC(C(=O)O)N)C2C(C(C(O2)CO)O)O

Isomeric SMILES

C1=CN(C(=O)N=C1NC(=O)C[C@@H](C(=O)O)N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O

Description

The exact mass of the compound Astarabine is 358.1125 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Aspacytarabine, also known as BST-236, is a novel prodrug of cytarabine, specifically designed to enhance the therapeutic efficacy of cytarabine while minimizing its associated toxicities. It is composed of cytarabine covalently linked to asparagine through its cytosine residue. This unique structure allows for a targeted delivery of cytarabine, aiming to reduce systemic exposure and toxicity, particularly in patients who are older or unfit for intensive chemotherapy treatments. Aspacytarabine is currently undergoing clinical evaluation for various hematological malignancies, including acute myeloid leukemia and myelodysplastic syndromes .

Aspacytarabine undergoes hydrolysis in the body to release cytarabine, which then exerts its pharmacological effects. The prodrug mechanism is designed to enhance the stability of cytarabine in circulation and facilitate its uptake into cancer cells. Once inside the cells, cytarabine acts as an antimetabolite by inhibiting DNA synthesis, effectively disrupting the proliferation of malignant cells. The conversion from aspacytarabine to cytarabine can be summarized as follows:

AspacytarabineHydrolysisCytarabine+Asparagine\text{Aspacytarabine}\xrightarrow{\text{Hydrolysis}}\text{Cytarabine}+\text{Asparagine}

This reaction is crucial as it allows for a controlled release of the active drug at the target site, thereby improving therapeutic outcomes while reducing systemic side effects .

The synthesis of aspacytarabine involves several key steps:

  • Formation of Cytarabine-Asparagine Conjugate: Cytarabine is reacted with asparagine under controlled conditions to form the aspacytarabine compound.
  • Purification: The resulting product is purified using chromatographic techniques to ensure high purity and yield.
  • Characterization: The final product is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.

These methods ensure that aspacytarabine maintains its stability and efficacy throughout its development process .

Aspacytarabine is primarily being investigated for its use in treating hematological malignancies, particularly:

  • Acute Myeloid Leukemia: It is being evaluated in phase II clinical trials as a treatment option for patients unfit for intensive chemotherapy.
  • Myelodysplastic Syndromes: Its potential application in this area is also under investigation.
  • Acute Lymphoblastic Leukemia: Preliminary studies suggest efficacy in this indication as well.

The drug's ability to deliver effective doses of cytarabine with reduced toxicity makes it a promising candidate for treating these conditions .

Studies have indicated that aspacytarabine has a favorable interaction profile with other medications commonly used in cancer therapy. Its unique prodrug formulation allows it to be administered alongside supportive care without significant adverse interactions. Clinical trials have focused on evaluating its safety when combined with standard therapies for acute myeloid leukemia, indicating that it can be safely integrated into treatment regimens without exacerbating toxicity profiles seen with traditional cytarabine administration .

Several compounds share similarities with aspacytarabine in terms of structure or mechanism of action. Here are some notable examples:

Compound NameStructure TypeMechanism of ActionUnique Features
CytarabineNucleosideDNA synthesis inhibitorStandard treatment for acute myeloid leukemia; high toxicity profile
GemcitabineNucleosideDNA synthesis inhibitorImproved pharmacokinetics but still associated with significant side effects
FludarabineNucleosideDNA synthesis inhibitorPrimarily used in chronic lymphocytic leukemia; different spectrum of activity
ClofarabineNucleosideDNA synthesis inhibitorUsed in pediatric acute lymphoblastic leukemia; unique structural modifications

Unique Aspects of Aspacytarabine

Aspacytarabine stands out due to its prodrug nature, allowing for targeted delivery and reduced systemic toxicity compared to traditional nucleoside analogs like cytarabine. This characteristic makes it particularly suitable for older patients or those unfit for aggressive chemotherapy regimens .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-4.5

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

6

Exact Mass

358.11246355 g/mol

Monoisotopic Mass

358.11246355 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

JL7V54Z2BR

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Modify: 2023-07-15

Explore Compound Types